5-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(FURAN-2-YLMETHYL)-2-NITROANILINE
Description
The compound 5-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(FURAN-2-YLMETHYL)-2-NITROANILINE is a complex organic molecule that features a combination of aromatic, sulfonyl, piperazinyl, nitrophenyl, and furylmethyl groups
Properties
IUPAC Name |
5-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-17-5-7-21(14-18(17)2)33(30,31)26-11-9-25(10-12-26)19-6-8-23(27(28)29)22(15-19)24-16-20-4-3-13-32-20/h3-8,13-15,24H,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRQDKOOFMQOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(FURAN-2-YLMETHYL)-2-NITROANILINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the synthesis might involve:
Nitration: of a suitable aromatic precursor to introduce the nitro group.
Sulfonylation: to attach the sulfonyl group to the aromatic ring.
Piperazine ring formation: through cyclization reactions.
Coupling reactions: to attach the furylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(FURAN-2-YLMETHYL)-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may confer activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 5-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(FURAN-2-YLMETHYL)-2-NITROANILINE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine: A similar compound with a different substitution pattern on the aromatic ring.
(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-thienylmethyl)amine: A compound with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 5-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(FURAN-2-YLMETHYL)-2-NITROANILINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
